molecular formula C20H26N2O3S2 B4114675 3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide

Cat. No.: B4114675
M. Wt: 406.6 g/mol
InChI Key: MOTFJIOJHCPWOI-UHFFFAOYSA-N
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Description

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butylamino group, a sulfonyl group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-20(2,3)22-27(24,25)18-11-8-15(9-12-18)10-13-19(23)21-16-6-5-7-17(14-16)26-4/h5-9,11-12,14,22H,10,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTFJIOJHCPWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-[(tert-butylamino)sulfonyl]phenylboronic acid with 3-(methylthio)phenylpropanamide under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and tert-butylamino groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(tert-butylamino)sulfonyl]phenylboronic acid: Shares the sulfonyl and tert-butylamino groups but lacks the propanamide backbone.

    3-(methylthio)phenylpropanamide: Contains the propanamide and methylthio groups but lacks the sulfonyl and tert-butylamino groups.

Uniqueness

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide
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3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide

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